molecular formula C13H18N2O2 B7547772 N-cyclopentyl-N-cyclopropyl-3-methyl-1,2-oxazole-5-carboxamide

N-cyclopentyl-N-cyclopropyl-3-methyl-1,2-oxazole-5-carboxamide

Cat. No. B7547772
M. Wt: 234.29 g/mol
InChI Key: NBCWZFSAIUCUDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-N-cyclopropyl-3-methyl-1,2-oxazole-5-carboxamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. CX-5461 has been found to have potential therapeutic applications in cancer treatment due to its ability to selectively target cancer cells that have an overactive nucleolar stress response.

Mechanism of Action

N-cyclopentyl-N-cyclopropyl-3-methyl-1,2-oxazole-5-carboxamide works by inhibiting RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA (rRNA) in the nucleolus. In cancer cells with an overactive nucleolar stress response, N-cyclopentyl-N-cyclopropyl-3-methyl-1,2-oxazole-5-carboxamide induces DNA damage and activates the p53 pathway, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
N-cyclopentyl-N-cyclopropyl-3-methyl-1,2-oxazole-5-carboxamide has been shown to have a variety of biochemical and physiological effects in cancer cells. In addition to inhibiting RNA polymerase I transcription, N-cyclopentyl-N-cyclopropyl-3-methyl-1,2-oxazole-5-carboxamide has been found to induce DNA damage, activate the p53 pathway, and inhibit the NF-κB pathway. These effects contribute to the selective targeting of cancer cells and the induction of apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of N-cyclopentyl-N-cyclopropyl-3-methyl-1,2-oxazole-5-carboxamide is its selectivity for cancer cells that have an overactive nucleolar stress response. This makes it a promising candidate for targeted cancer therapy. However, N-cyclopentyl-N-cyclopropyl-3-methyl-1,2-oxazole-5-carboxamide has some limitations as well. It has a relatively short half-life and is rapidly metabolized in vivo, which may limit its effectiveness as a therapeutic agent.

Future Directions

There are several potential future directions for research on N-cyclopentyl-N-cyclopropyl-3-methyl-1,2-oxazole-5-carboxamide. One area of focus could be the development of more stable analogs of N-cyclopentyl-N-cyclopropyl-3-methyl-1,2-oxazole-5-carboxamide that have improved pharmacokinetic properties. Another direction could be the identification of biomarkers that could be used to predict which cancer patients are most likely to respond to N-cyclopentyl-N-cyclopropyl-3-methyl-1,2-oxazole-5-carboxamide treatment. Finally, further studies could be conducted to investigate the potential of N-cyclopentyl-N-cyclopropyl-3-methyl-1,2-oxazole-5-carboxamide in combination with other cancer therapies, such as chemotherapy or immunotherapy.

Synthesis Methods

The synthesis of N-cyclopentyl-N-cyclopropyl-3-methyl-1,2-oxazole-5-carboxamide involves a multistep process that begins with the reaction of cyclopentylmagnesium bromide with 3-methyl-1,2-oxazole-5-carboxylic acid. This reaction produces the intermediate cyclopentyl-3-methyl-1,2-oxazole-5-carboxylic acid, which is then reacted with cyclopropylmagnesium bromide to yield the final product, N-cyclopentyl-N-cyclopropyl-3-methyl-1,2-oxazole-5-carboxamide.

Scientific Research Applications

N-cyclopentyl-N-cyclopropyl-3-methyl-1,2-oxazole-5-carboxamide has been extensively studied in preclinical models of cancer, with promising results. In vitro studies have shown that N-cyclopentyl-N-cyclopropyl-3-methyl-1,2-oxazole-5-carboxamide can selectively target cancer cells that have an overactive nucleolar stress response, which is a common feature of many types of cancer. In vivo studies have also demonstrated the efficacy of N-cyclopentyl-N-cyclopropyl-3-methyl-1,2-oxazole-5-carboxamide in inhibiting tumor growth and improving survival in animal models of cancer.

properties

IUPAC Name

N-cyclopentyl-N-cyclopropyl-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-9-8-12(17-14-9)13(16)15(11-6-7-11)10-4-2-3-5-10/h8,10-11H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCWZFSAIUCUDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N(C2CCCC2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-N-cyclopropyl-3-methyl-1,2-oxazole-5-carboxamide

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